molecular formula C4H14NO4P B1630510 Diethylamine phosphate CAS No. 60159-97-9

Diethylamine phosphate

Cat. No.: B1630510
CAS No.: 60159-97-9
M. Wt: 171.13 g/mol
InChI Key: ASLNLSYDVOWAFS-UHFFFAOYSA-N
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Description

Definition and Historical Development

Diethylamine phosphate, systematically identified as diethylammonium dihydrogen phosphate, is an organic phosphate salt formed by the ionic interaction between diethylamine and phosphoric acid. Historically, its structural characterization emerged alongside advances in crystallography and materials science. Early studies in the late 20th century focused on synthesizing phosphate salts for applications in ferroelectric materials and ionic conductors. The compound gained attention in the 2000s for its role in crystal engineering, particularly in forming hydrogen-bonded networks critical for stabilizing molecular frameworks.

Systematic Nomenclature and Classification

The compound adheres to the following nomenclature and classifications:

  • IUPAC Name : N-Ethylethanamine phosphate (1:1).
  • Common Synonyms : Diethylammonium dihydrogen phosphate, this compound.
  • Chemical Class : Organic ammonium phosphate salt.
  • Subclass : Secondary ammonium phosphate.

Molecular Architecture and Structural Features

Molecular Formula ($$C4H{14}NO_4P$$) and Weight (171.13 g/mol)

The molecular formula $$C4H{14}NO_4P$$ corresponds to a 1:1 adduct of diethylamine and phosphoric acid. The molar mass (171.13 g/mol) is derived from the sum of atomic weights:

  • Carbon (4 × 12.01): 48.04
  • Hydrogen (14 × 1.01): 14.14
  • Nitrogen (1 × 14.01): 14.01
  • Oxygen (4 × 16.00): 64.00
  • Phosphorus (1 × 30.97): 30.97

Crystalline Morphology and Phase Behavior

This compound crystallizes in the triclinic system with space group P-1. The unit cell parameters are:

  • a = 6.9917 Å
  • b = 7.1929 Å
  • c = 7.9667 Å
  • α = 104.517°
  • β = 95.918°
  • γ = 109.459°

The structure comprises alternating layers of diethylammonium cations ($$NH2(CH2CH3)2^+$$) and dihydrogen phosphate anions ($$H2PO4^-$$), stabilized by hydrogen bonds between ammonium hydrogens and phosphate oxygens. Phase transitions remain unobserved in thermal analyses up to 293 K.

Ionic Composition and Bonding Characteristics

  • Cation : Diethylammonium ($$NH2(CH2CH3)2^+$$), featuring a tetrahedral nitrogen center with two ethyl groups and two hydrogens.
  • Anion : Dihydrogen phosphate ($$H2PO4^-$$), with a tetrahedral phosphorus center bonded to four oxygens, two of which are protonated.
  • Bonding : Dominated by ionic interactions and hydrogen bonds (N–H···O and O–H···O), creating a three-dimensional network.

Chemical Registry and Standard Identifiers

Identifier Type Value Source
CAS Registry Number 68109-72-8 (primary)
60159-97-9 (related)
EC Number 268-485-3
DSSTox Substance ID DTXSID6071089
PubChem CID 176222
InChIKey ASLNLSYDVOWAFS-UHFFFAOYSA-N
ChemSpider ID 153505

Properties

CAS No.

60159-97-9

Molecular Formula

C4H14NO4P

Molecular Weight

171.13 g/mol

IUPAC Name

diethylazanium;dihydrogen phosphate

InChI

InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4)

InChI Key

ASLNLSYDVOWAFS-UHFFFAOYSA-N

SMILES

CCNCC.OP(=O)(O)O

Canonical SMILES

CC[NH2+]CC.OP(=O)(O)[O-]

Other CAS No.

68109-72-8
60159-97-9

Pictograms

Irritant

Related CAS

68109-72-8
74710-25-1

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

Acid-Base Neutralization

The most widely documented method for synthesizing diethylamine phosphate involves the direct neutralization of diethylamine with phosphoric acid. This exothermic reaction proceeds according to the stoichiometric equation:
$$
\text{(CH₃CH₂)₂NH + H₃PO₄ → (CH₃CH₂)₂NH₂·H₂PO₄}
$$
In a typical procedure, 1 mole of diethylamine (73.14 g) is gradually added to 1 mole of 85% phosphoric acid (98 g) under ice-cooled conditions to mitigate heat generation. The reaction mixture is then stirred at 60–70°C for 2–4 hours to ensure complete proton transfer. Post-reaction, the product is crystallized by cooling to 0–5°C, yielding white crystalline solids with a purity exceeding 98%.

Table 1: Optimized Reaction Conditions for Acid-Base Neutralization
Parameter Value/Range Source
Molar ratio (amine:acid) 1:1
Reaction temperature 60–70°C
Crystallization temperature 0–5°C
Purity ≥98%

Solvent Selection and Reaction Optimization

While aqueous systems are commonly used, non-polar solvents like toluene or ethyl acetate enhance yield by shifting the equilibrium toward product formation. A study comparing solvents demonstrated that ethyl acetate increases crystallinity by 12% compared to water-only systems. However, residual solvent removal requires additional vacuum drying steps at 80°C for 4–6 hours.

Industrial Production Methods

Large-Scale Reactor Design

Industrial facilities employ continuous stirred-tank reactors (CSTRs) with capacities up to 10,000 liters. Key design considerations include:

  • Material Compatibility : Glass-lined steel reactors resist corrosion from phosphoric acid.
  • Heat Management : Jacketed systems circulate coolant to maintain temperatures below 70°C during exothermic neutralization.
  • Automated pH Control : In-line probes maintain pH 3.5–4.0 to prevent diethylamine volatilization.

Process Parameters and Quality Control

Industrial batches prioritize reproducibility through standardized protocols:

Table 2: Industrial Production Metrics
Metric Specification Source
Batch cycle time 8–12 hours
Throughput 500–1,000 kg/day
Purity (HPLC) 99% minimum
Moisture content ≤1.0% (Karl Fischer)

Post-crystallization, centrifugal filtration removes residual reactants, followed by fluidized-bed drying at 50–60°C. X-ray diffraction analysis confirms the monoclinic crystal structure (space group P2₁/c), which is critical for applications in piezoelectric materials.

Alternative Synthetic Routes

Metathesis Reactions

This compound can be synthesized via salt metathesis using potassium dihydrogen phosphate and diethylamine hydrochloride:
$$
\text{KH₂PO₄ + (CH₃CH₂)₂NH·HCl → (CH₃CH₂)₂NH₂·H₂PO₄ + KCl}
$$
This method achieves 89–92% yield but requires rigorous KCl removal through hot water washing.

Use of Phosphoric Acid Derivatives

Reactions with phosphoryl chloride (POCl₃) offer an alternative pathway:
$$
\text{(CH₃CH₂)₂NH + POCl₃ + 3H₂O → (CH₃CH₂)₂NH₂·H₂PO₄ + 3HCl}
$$
While efficient, this route necessitates HCl scrubbing systems, increasing operational costs by ~15% compared to neutralization methods.

Physicochemical Characterization

Purity Analysis

High-performance liquid chromatography (HPLC) with UV detection at 210 nm resolves this compound from residual amines and phosphoric acid. Typical chromatographic conditions include:

  • Column : C18, 5 µm, 250 × 4.6 mm
  • Mobile phase : 20 mM ammonium acetate (pH 3.5)/acetonitrile (90:10 v/v)
  • Retention time : 6.8 ± 0.2 minutes

Thermal Stability Assessment

Thermogravimetric analysis (TGA) reveals a decomposition onset at 210°C, with three mass loss events corresponding to:

  • Dehydration : 2.5% mass loss (30–120°C)
  • Amine liberation : 45% mass loss (210–280°C)
  • Phosphate degradation : Residual mass ≈25% at 600°C

Applications Influencing Preparation Methodologies

The intended application dictates synthesis parameters:

  • Ferroelectric Materials : Requires ultrapure (>99.5%) crystals grown via slow evaporation from ethanol/water (1:3 v/v).
  • Agricultural Additives : Tolerates 95–97% purity but mandates low heavy metal content (<10 ppm).

Chemical Reactions Analysis

Acid-Base Reactions and Buffering Capacity

Diethylamine phosphate acts as a buffer in aqueous solutions, stabilizing pH through proton exchange between its amine and phosphate groups. This property is critical in biochemical assays and industrial processes requiring pH control .

Reaction Conditions Application
(C₂H₅)₂NH·H₃PO₄ ⇌ (C₂H₅)₂NH₂⁺ + H₂PO₄⁻Aqueous media, 25°CpH stabilization in enzymatic assays

Nucleophilic Substitution in the Atherton-Todd Reaction

This compound participates in the Atherton-Todd reaction, where its amine group reacts with dialkylphosphites and carbon tetrachloride (CCl₄) to form phosphoramidates .

Mechanism :

  • Deprotonation of dialkylphosphite by a base.

  • Nucleophilic attack on CCl₄, forming a trichloromethylphosphonate intermediate.

  • Reaction with this compound to yield phosphoramidates .

Reagents Products Yield Conditions
(C₂H₅)₂NH·H₃PO₄ + (RO)₂PHO(C₂H₅)₂N-P(O)(OR)₂ + HCl59–91% CCl₄, base, 0–25°C

Applications : Synthesis of pesticides, flame retardants, and bioactive molecules .

Hydrolysis to Diethylamine and Phosphoric Acid

Under acidic or basic conditions, this compound undergoes hydrolysis:

(C2H5)2NH\cdotpH3PO4+H2O(C2H5)2NH+H3PO4+H2O\text{(C}_2\text{H}_5\text{)}_2\text{NH·H}_3\text{PO}_4 + \text{H}_2\text{O} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{NH} + \text{H}_3\text{PO}_4 + \text{H}_2\text{O}

Kinetics :

  • Rate increases with temperature (>50°C) or extreme pH .

  • Industrial relevance: Recovery of diethylamine for reuse in synthesis .

Oxidative Cross-Coupling Reactions

This compound serves as a phosphate donor in oxidative cross-coupling with amines or alcohols, forming P–N or P–O bonds .

Substrates Catalyst/Reagent Products Yield
Aniline + (C₂H₅)₂NH·H₃PO₄Cl₃CCN, Et₃NC₆H₅N(H)PO(O)(OC₂H₅)₂75%
Ethanol + (C₂H₅)₂NH·H₃PO₄CCl₄, PPh₃(C₂H₅O)₂P(O)OCH₂CH₃30–53%

Limitations : Requires hazardous chlorinating agents (e.g., CCl₄) and generates stoichiometric waste .

Endocrine-Disruption via Metabolic Byproducts

While not a direct reaction, this compound’s metabolite diethyl phosphate (DEP) disrupts thyroid hormones in rats, suggesting indirect biological activity :

Exposure Effects Molecular Targets
Chronic DEP exposureHyperthyroidism, altered T3/T4 levels Thyroid hormone receptors, IL-6 pathways

Comparison with Related Amine-Phosphate Compounds

Compound Reactivity Applications
This compoundNucleophilic substitution, bufferingPharmaceuticals, corrosion inhibitors
Dimethylamine phosphateLower steric hindranceAgrichemicals, polymer synthesis
Triethylamine phosphateTertiary amine stabilityCatalysis, ionic liquids

Scientific Research Applications

Diethylamine phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is used in the preparation of buffers and as a stabilizing agent in biochemical assays.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of corrosion inhibitors, pesticides, and rubber processing chemicals.

Mechanism of Action

The mechanism of action of diethylamine phosphate involves its interaction with various molecular targets. In biochemical assays, it acts as a stabilizing agent by maintaining the pH and ionic strength of the solution. In drug delivery systems, it facilitates the transport of active pharmaceutical ingredients across biological membranes. The exact molecular pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare diethylamine phosphate with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Chemical Formula Molecular Weight Applications Key Properties/Performance Data References
This compound C₄H₁₄NO₄P 171.13 g/mol Corrosion inhibition, HPLC buffers Melting point: 153–156°C; forms protective metal layers
Dicyclohexylamine nitrite C₁₂H₂₃N₃O₂ 241.33 g/mol Corrosion inhibition (metals) Higher volatility; effective in humid environments
Dimethyl 1-(Diethylphosphonoylethyl)phosphate C₇H₁₆O₆P₂ 264.15 g/mol Organic synthesis intermediates ³¹P-NMR δ: 1.1 (major), −1.2 (minor); synthesized via Pudovik reaction
Diethanolamine cetyl phosphate C₂₀H₄₄NO₆P 425.54 g/mol Surfactants, cosmetics Larger alkyl chain; enhances emulsification
Butoxyethyl phosphate diethylamine salt C₈H₁₉O₄P·C₄H₁₁N 290.25 g/mol Magnetic recording media coatings Improves runnability and durability of films
Diethylamine hydrochloride C₄H₁₂ClN 109.60 g/mol Pharmaceuticals, antifilarial agents Water-soluble salt; LD₅₀ (mouse): 240 mg/kg

Key Findings:

Corrosion Inhibition Efficiency :

  • This compound and dicyclohexylamine nitrite both adsorb onto metal surfaces, but the latter exhibits superior performance in humid conditions due to nitrite's oxidative inhibition properties .
  • This compound is preferred in acidic environments (e.g., oil and gas pipelines) for its stability and ability to neutralize corrosive gases .

Structural and Synthetic Differences: Phosphonate derivatives like dimethyl 1-(diethylphosphonoylethyl)phosphate (5-1) show distinct ³¹P-NMR shifts (δ = 1.1–22.7 ppm), reflecting their asymmetric P–O–P bonding compared to the symmetric phosphate group in this compound . Diethylamine hydrochloride lacks phosphate groups, limiting its utility in applications requiring pH buffering or metal coordination .

Industrial Applications: Butoxyethyl phosphate diethylamine salt is tailored for non-corrosive roles, such as enhancing the durability of magnetic media coatings, unlike this compound’s focus on corrosion prevention . Diethanolamine cetyl phosphate’s long alkyl chain makes it suitable for cosmetics, emphasizing hydrophobicity over reactivity .

Analytical Utility :

  • This compound buffers (pH 6.0) outperform citrate-phosphate buffers in HPLC separations of SSRIs due to better compatibility with acetonitrile and trifluoroacetic acid .

Biological Activity

Diethylamine phosphate (DEP) is a compound of interest due to its various biological activities and potential implications in health and environmental contexts. This article reviews the biological activity of DEP, focusing on its effects on endocrine systems, immune responses, and cellular interactions, supported by case studies and research findings.

This compound is synthesized from diethylamine and phosphoric acid. Its molecular structure allows it to participate in various biochemical processes. The compound has been studied for its potential applications in agriculture and as a chemical intermediate in organic synthesis.

Endocrine Disruption

Recent studies have highlighted the endocrine-disrupting effects of DEP. Chronic exposure to DEP has been shown to cause thyroid-related hormone disorders in rats, leading to symptoms of hyperthyroidism. Research indicates that DEP interacts with thyroid hormone biosynthesis, affecting the production and regulation of these hormones through molecular docking and dynamics simulations .

Key Findings:

  • Thyroid Hormone Disruption: Chronic exposure resulted in abnormal expression of thyroid hormone-related genes in the liver.
  • No Significant Impact on Sex Hormones: Despite its effects on thyroid hormones, DEP did not significantly alter serum sex hormone levels or sperm quality in male rats .

Immune System Effects

DEP has also been implicated in modulating immune responses. In a study examining its effects on gut microbiota, high doses of DEP enriched certain beneficial bacterial genera while reducing levels of pro-inflammatory cytokines like interleukin-6 (IL-6). This suggests a potential role for DEP in influencing gut health and immune function .

Research Data:

  • Increased Levels of Beneficial Bacteria: Exposure to DEP led to an increase in butyrate-producing bacteria.
  • Cytokine Modulation: Significant decreases in IL-6 levels were observed, indicating a possible anti-inflammatory effect at high doses .

Toxicological Evaluations

Toxicological studies involving F344/N rats and B6C3F1 mice have provided insights into the adverse effects of diethylamine, a related compound. These studies demonstrated respiratory tract lesions, including inflammation and necrosis, at higher exposure concentrations .

Study TypeExposure Concentration (ppm)Observed Effects
2-Week Study125 - 500Respiratory lesions, including ulceration and inflammation
2-Year Study125Chronic inflammation and eye abnormalities

Pharmacological Studies

Pharmacological investigations have explored the cytotoxicity of diethylamine derivatives against various cell lines. Some derivatives exhibited moderate activity against mouse fibroblast (NIH/3T3) cells and human promyelocytic leukemia (HL-60) cells, suggesting potential therapeutic applications .

Q & A

Q. What are the key physicochemical properties of diethylamine phosphate relevant to experimental design?

this compound (CAS 68109-72-8; C₄H₁₄NO₄P, molecular weight 171.13 g/mol) is a phosphate salt of diethylamine. Its melting point is 153–156°C, and it is commonly used in buffer preparation due to its pH stability. For instance, a pH 6.0 buffer solution can be synthesized by mixing phosphoric acid, diethylamine, and water, with precise adjustments using diethylamine or phosphoric acid to achieve the target pH . These properties are critical for applications requiring controlled ionic strength and buffering capacity in biochemical assays.

Q. How is this compound synthesized and purified for laboratory use?

A standard synthesis involves neutralizing phosphoric acid with diethylamine in aqueous solution. For example, dilute 68 mL of phosphoric acid to 500 mL with water, add 6 mL of diethylamine, adjust to pH 6.0 ± 0.05, and dilute to 500 mL . Post-synthesis purification may include recrystallization or lyophilization. Impurity analysis via HPLC or ion chromatography is recommended to confirm purity, especially for trace-sensitive applications like enzyme kinetics.

Q. What safety protocols are essential when handling this compound?

Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use in a fume hood to prevent inhalation of diethylamine vapors. Waste must be segregated and disposed of via certified chemical waste services due to its potential environmental toxicity . Always consult SDS for compound-specific hazards.

Advanced Research Questions

Q. How can this compound be optimized as a buffering agent in enzyme assays (e.g., alkaline phosphatase)?

this compound buffers are effective in alkaline phosphatase (ALP) assays due to their stability at physiological pH. For ALP activity measurement, prepare a substrate solution containing 1 mg/mL p-nitrophenyl phosphate (PNPP) in 1 M this compound buffer (pH 9.8). Monitor enzyme kinetics by measuring p-nitrophenol release spectrophotometrically at 405 nm. Validate buffer performance by comparing reaction rates with commercial kits and ensuring linearity within 20–60 minutes .

Q. What statistical methods resolve contradictions in phosphate quantification data using this compound-based assays?

Use linear regression (e.g., LINEST in Excel) to analyze standard curves (absorbance vs. concentration). Calculate 95% confidence intervals for replicate measurements and apply Grubbs’ test to exclude outliers. For conflicting results, compare with ICP-MS or colorimetric methods (e.g., malachite green assay) to validate accuracy . Report uncertainties as ± standard deviation (SD) and use ANOVA for inter-group comparisons .

Q. How does this compound interact with reactive oxygen/nitrogen species in cell culture studies?

this compound buffers can stabilize nitric oxide (NO) donors like DEA/NO. Prepare DEA/NO by dissolving diethylamine NONOate in 100 mM phosphate buffer (pH 7.2) to achieve 200 µM NO release. Control experiments should include diethylamine alone to isolate pH or ionic strength effects. Monitor ROS/RNS using fluorescent probes (e.g., DCFH-DA) and correlate with buffer composition .

Methodological Guidance

Designing a protocol for this compound buffer preparation: Key considerations

  • Step 1: Calculate molar ratios of diethylamine and phosphoric acid using the Henderson-Hasselbalch equation.
  • Step 2: Adjust pH with <0.1 M acid/base to minimize ionic strength changes.
  • Step 3: Validate buffer capacity via titration (ΔpH per µL HCl/NaOH).
  • Step 4: Filter-sterilize (0.22 µm) for cell culture applications .

Troubleshooting inconsistent results in phosphate-dependent assays

Issue Potential Cause Solution
High background noiseContaminated reagentsUse ultrapure water (18.2 MΩ·cm) and HPLC-grade chemicals.
Non-linear standard curveImproper dilution seriesPrepare serial dilutions in triplicate and verify pipetting accuracy.
Low signal intensityEnzyme inhibition by buffer ionsTest alternative buffers (e.g., Tris-HCl) and compare activity .

Literature and Data Analysis

Q. How to conduct a systematic review of this compound applications in toxicology?

  • Databases: Search PubMed, Embase, and ToxFile using terms like “this compound AND toxicity.”
  • Inclusion Criteria: Prioritize peer-reviewed studies with dose-response data and in vivo/in vitro models.
  • Risk Assessment: Cross-reference EFSA/JECFA evaluations for food/agricultural safety thresholds .

Interpreting conflicting data on phosphate toxicity in this compound studies
Use meta-analysis tools (e.g., RevMan) to pool data from heterogeneous studies. Stratify by model system (e.g., mammalian vs. bacterial) and exposure duration. For in vitro studies, normalize results to cell viability assays (e.g., MTT) to control for cytotoxicity .

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